![molecular formula C13H14ClFN2O2 B1497441 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018574-21-4](/img/structure/B1497441.png)
2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone
概要
説明
2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound characterized by a chloroethyl ketone structure bonded to a piperazine ring and further functionalized with a fluoro-benzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone typically involves a multi-step process. A common synthetic route includes:
Formation of 2-fluoro-benzoyl piperazine: : Reacting 1-(2-fluoro-phenyl)piperazine with a suitable acylating agent such as benzoyl chloride in the presence of a base like triethylamine.
Introduction of the chloroethyl group: : The product is then treated with chloroacetyl chloride in an aprotic solvent such as dichloromethane, under controlled temperature conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production often scales up these reactions by optimizing reaction times, temperatures, and using continuous flow reactors to ensure high yield and purity. Advanced techniques like crystallization and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the piperazine ring, yielding N-oxide derivatives.
Reduction: : The ketone group can be reduced to form secondary alcohols using reagents like sodium borohydride.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Sodium azide or thiolates in polar aprotic solvents like DMSO.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone has several applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Functions as a biochemical probe to study receptor binding.
Medicine: : Potential therapeutic agent in the development of new drugs, especially for central nervous system disorders.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, altering their activity. Its unique structure allows it to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry.
類似化合物との比較
2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone: : Similar structure but lacks the benzoyl group, resulting in different chemical reactivity.
2-Bromo-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone: : Bromine substitution alters its reactivity and potentially its biological activity.
This compound stands out due to its specific functional groups, which provide a unique combination of chemical reactivity and biological activity, distinguishing it from closely related analogs.
特性
IUPAC Name |
2-chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-3-1-2-4-11(10)15/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDONCIOPSJLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651569 | |
| Record name | 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018574-21-4 | |
| Record name | 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497366.png)
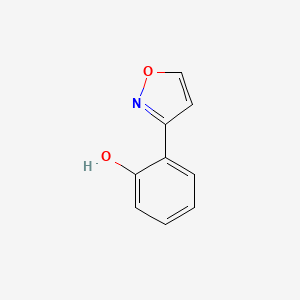
![2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497374.png)
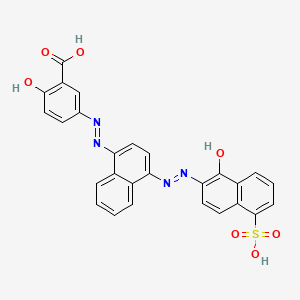
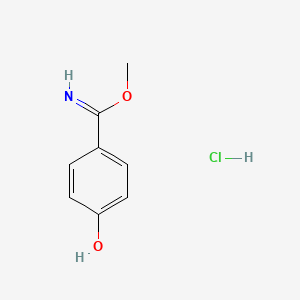
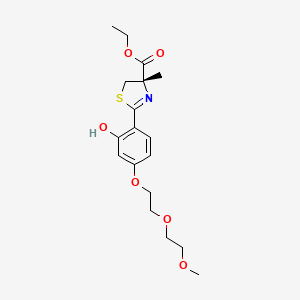
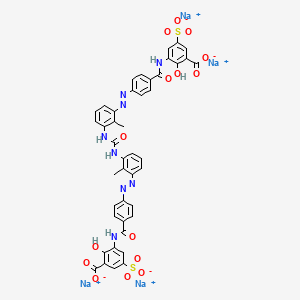
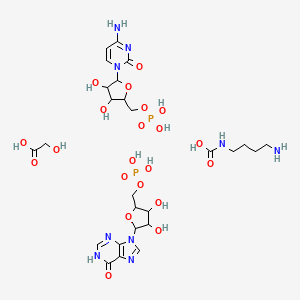
![{4-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}mercury(1+) acetate](/img/structure/B1497394.png)
![3-Aminopyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B1497396.png)
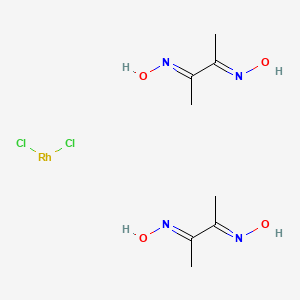

![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)
